![molecular formula C13H14N2O3 B2997717 methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate CAS No. 866039-69-2](/img/structure/B2997717.png)
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate
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Overview
Description
“Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the class of benzofuran compounds, which are found to be suitable structures with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate”, often involves complex chemical reactions . For instance, a benzofuran derivative was synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
The molecular structure of “methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate” includes a benzofuran ring, a carboxylate group, and a dimethylamino group . The dimethylamino group is connected to the rest of the molecule by a double bond, which is chemically different from two single bonds .Scientific Research Applications
Antimicrobial Agents
Benzofuran derivatives, including methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate, have been identified as promising scaffolds for the development of new antimicrobial agents . Their unique structural features make them suitable for drug discovery, particularly in the search for efficient antimicrobial candidates. These compounds have been evaluated for their in vitro antibacterial activities against various pathogens, including E. coli, S. aureus, and MRSA.
Antitumor Activity
The compound’s derivatives have been utilized in the design and creation of new ligands with antitumor activities . The presence of a sterically unhindered β-position of the C=C bond allows for functionalization, which can be tailored to target specific cancer cell lines. This has led to the synthesis of compounds that exhibit promising activity against human ovarian cancer cell lines, such as A2780 .
Anti-inflammatory Applications
The anti-inflammatory properties of benzofuran derivatives are also noteworthy. The compound’s structure acts as an electrophilic substrate due to the pronounced push-pull nature of the C=C double bond, making it a candidate for the development of anti-inflammatory drugs .
Enamine Chemistry
Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate serves as a platform compound in enamine chemistry. It is used as a starting substrate in reactions with active methylene reagents to obtain complex heterocyclic building blocks containing pyran and chromene fragments . This is crucial for the synthesis of polyheterocyclic compounds with potential pharmacological applications.
Glycation Inhibition
The compound has shown potential in anti-glycation, which is the prevention of protein glycation processes that can lead to various chronic diseases, including diabetes and Alzheimer’s . Its derivatives can inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, which is a therapeutic target for managing blood sugar levels.
Synthesis of Multifunctional Substrates
Through transamination reactions, the compound can be transformed into multifunctional substrates. These substrates are highly active synthetically due to the presence of several reaction centers, which can be further functionalized to create a wide range of pharmacologically active molecules .
Mechanism of Action
Target of Action
It’s worth noting that benzofuran and its derivatives, which this compound is a part of, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to have antimicrobial properties . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Given the antimicrobial properties of benzofuran derivatives , it can be inferred that they may interact with pathways related to microbial growth and survival.
Pharmacokinetics
It’s mentioned that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
coli , suggesting that this compound may also have similar antimicrobial effects.
properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-14-11-9-6-4-5-7-10(9)18-12(11)13(16)17-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCKWLQTUKMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(OC2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
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